molecular formula C16H10ClNO2 B6390351 2-Chloro-5-(naphthalen-2-YL)isonicotinic acid CAS No. 1261935-00-5

2-Chloro-5-(naphthalen-2-YL)isonicotinic acid

Cat. No.: B6390351
CAS No.: 1261935-00-5
M. Wt: 283.71 g/mol
InChI Key: KFIFBAFHUWEINM-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-2-YL)isonicotinic acid is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 283.0400063 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-naphthalen-2-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIFBAFHUWEINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687674
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-00-5
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 2-Chloro-5-(naphthalen-2-yl)isonicotinic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying the key bond formations and the most efficient synthetic pathway.

The primary disconnection for this compound involves the carbon-carbon bond between the pyridine (B92270) ring and the naphthalene (B1677914) moiety. This bond is a prime candidate for a cross-coupling reaction, a powerful and widely used method in organic synthesis for forming C-C bonds. nih.govrsc.orgresearchgate.net Another key disconnection is the carbon-chlorine bond on the pyridine ring, suggesting a late-stage halogenation step. Finally, the carboxylic acid group on the isonicotinic acid framework can be retrosynthetically traced back to a methyl group or other functional group that can be oxidized.

Table 1: Key Retrosynthetic Disconnections

Disconnection PointStrategic BondProposed Reaction Type
Pyridine-NaphthaleneC-CCross-coupling (e.g., Suzuki-Miyaura)
Pyridine-ChlorineC-ClHalogenation
Isonicotinic AcidC-COOHOxidation

Functional group interconversions are crucial for manipulating chemical functionalities to achieve the desired target structure. For the synthesis of this compound, several FGIs can be proposed. The carboxylic acid of the isonicotinic acid can be derived from the oxidation of a methyl group at the 4-position of the pyridine ring. The chloro substituent at the 2-position can be introduced via regioselective chlorination of the pyridine ring.

Based on the retrosynthetic analysis, the following readily available or easily synthesizable precursors can be identified:

2-Bromo-5-iodopyridine or 2,5-dihalopyridine: A dihalogenated pyridine can serve as a versatile starting material, allowing for selective cross-coupling and subsequent functionalization.

Naphthalene-2-boronic acid: This is a common reagent for Suzuki-Miyaura cross-coupling reactions to introduce the naphthalene moiety. nih.gov

A suitable isonicotinic acid precursor: This could be a commercially available substituted isonicotinic acid or a pyridine derivative that can be converted to the isonicotinic acid framework. nih.govchempanda.com

Approaches for the Construction and Functionalization of the Pyridine Core

The synthesis of the target molecule hinges on the effective construction and functionalization of the central pyridine ring.

The isonicotinic acid core is a key structural feature. nih.govresearchgate.netbenthamdirect.com One common method for its synthesis involves the oxidation of a 4-substituted pyridine, such as 4-picoline (4-methylpyridine). Various oxidizing agents can be employed for this transformation. chempanda.com An alternative approach is the construction of the pyridine ring from acyclic precursors, although this is often more complex.

A plausible synthetic strategy would involve a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and naphthalene rings. nih.govrsc.orgresearchgate.netclaremont.edunih.gov This reaction typically involves the coupling of an organoboron compound (like naphthalene-2-boronic acid) with a halide (such as a bromopyridine derivative) in the presence of a palladium catalyst.

Table 2: Proposed Suzuki-Miyaura Cross-Coupling Reaction

Pyridine PrecursorNaphthalene ReagentCatalystProduct
2-Chloro-5-bromopyridineNaphthalene-2-boronic acidPd(PPh₃)₄2-Chloro-5-(naphthalen-2-yl)pyridine

Following the successful coupling, the remaining functional group on the pyridine ring can be converted to the carboxylic acid to yield the final product.

The introduction of a chlorine atom at the 2-position of the pyridine ring requires a regioselective halogenation strategy. Direct chlorination of pyridine can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to a mixture of products. acs.orgchemrxiv.org

A more controlled approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Chlorination of a pyridine N-oxide followed by deoxygenation can provide the desired 2-chloropyridine (B119429) derivative.

Another strategy is to utilize a pre-functionalized pyridine ring where a directing group can facilitate chlorination at the desired position. Subsequent removal or modification of the directing group would then lead to the target structure.

Introduction of the Naphthalene Moiety

The formation of the C-C bond between the isonicotinic acid backbone and the naphthalene ring is the key synthetic step. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most direct and widely employed method for synthesizing 5-aryl-pyridines. This reaction involves the coupling of a halo-pyridine with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of the title compound, this would involve the reaction between a 2-chloro-5-halo-isonicotinic acid derivative and naphthalene-2-boronic acid.

While aryl bromides and iodides are more reactive, advancements in catalyst design have made the use of less expensive but less reactive aryl chlorides feasible. The coupling of chloropyridines can be challenging due to the high strength of the C-Cl bond and potential catalyst inhibition by the nitrogen lone pair. However, the use of highly active catalysts composed of palladium and electron-rich, bulky dialkylbiphenylphosphino or N-heterocyclic carbene (NHC) ligands can overcome these challenges, enabling efficient coupling. organic-chemistry.org

Key components of the Suzuki-Miyaura reaction for this synthesis include:

Palladium Precatalyst : Sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common.

Ligand : Electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands are often required for coupling unreactive aryl chlorides. organic-chemistry.orgnih.gov

Base : A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is essential for the transmetalation step.

Solvent : Anhydrous polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with the addition of water, are typically used.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O100High organic-chemistry.org
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate to High nih.gov
(NHC)Pd(cinn)ClK₂CO₃H₂O/EtOH80Good to Excellent researchgate.netresearchgate.net
Pd(PPh₃)₄Na₂CO₃DME/H₂O90Moderate acs.org

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgmdpi.com Synthesizing the target compound via this method would be a multi-step process and less direct than the Suzuki coupling. A potential pathway could involve coupling 2-chloro-5-bromo-isonicotinic acid with 2-vinylnaphthalene. The resulting styrenic intermediate would then require oxidation of the vinyl group to a carboxylic acid, followed by decarboxylation under specific conditions to form the desired direct C-C bond, which is a complex and low-yielding route. A more plausible, albeit indirect, Heck approach would involve coupling with an ethylene (B1197577) equivalent, followed by further functionalization. Given the efficiency of other methods, the Heck reaction is not a primary strategy for this specific molecular structure.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org Applying this to the target synthesis would involve reacting 2-chloro-5-bromo-isonicotinic acid with 2-ethynylnaphthalene. This would yield 2-Chloro-5-((naphthalen-2-yl)ethynyl)isonicotinic acid. To arrive at the final product, the resulting alkyne bond would need to be selectively hydrogenated to a single bond, for instance, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This two-step sequence (coupling followed by reduction) makes the Sonogashira reaction a less atom-economical approach compared to the direct Suzuki-Miyaura coupling. soton.ac.ukresearchgate.net

Beyond the primary palladium-catalyzed reactions, other methodologies exist for C-C bond formation, though they are less commonly reported for this specific class of compounds.

Stille Coupling : This reaction uses organostannane (organotin) reagents. The synthesis would involve coupling 2-chloro-5-bromo-isonicotinic acid with (naphthalen-2-yl)tributylstannane. A major drawback of the Stille reaction is the toxicity and difficulty in removing the organotin byproducts.

Negishi Coupling : This method utilizes organozinc reagents, which are known for their high reactivity. The reaction would proceed between the halo-isonicotinic acid derivative and a naphthalenylzinc halide. Organozinc reagents are highly moisture- and air-sensitive, requiring stringent anhydrous reaction conditions.

Direct Arylation (C-H Activation) : Emerging techniques involve the direct coupling of an aryl C-H bond with an aryl halide, avoiding the pre-functionalization step of creating an organometallic reagent. mdpi.com In this context, it could theoretically involve the direct C-H functionalization of naphthalene with 2-chloro-5-bromo-isonicotinic acid, though achieving the correct regioselectivity on the naphthalene ring would be a significant challenge.

Advanced Synthetic Techniques and Optimization

Optimizing the synthesis of this compound involves leveraging advanced catalytic systems, incorporating principles of green chemistry, and fine-tuning reaction conditions to maximize efficiency.

Application of Catalytic Systems (e.g., Organometallic Catalysis)

The success of coupling unreactive partners like chloropyridines heavily relies on the design of the organometallic catalyst. Modern catalysis has moved beyond simple palladium sources to well-defined precatalysts and ligands that enhance stability and activity.

Advanced Ligands : N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives to phosphine ligands. They form very stable bonds with palladium, creating robust catalysts that can achieve high turnover numbers and are often more resistant to degradation at high temperatures. nih.gov Similarly, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are designed to promote the challenging oxidative addition step involving aryl chlorides. organic-chemistry.org

Nickel Catalysis : As a more earth-abundant and economical alternative to palladium, nickel-based catalytic systems have been developed for cross-coupling reactions. Nickel catalysts have shown success in coupling aryl chlorides, although they can be sensitive, and their catalytic cycles can be complex. nih.govrsc.org

Implementation of Green Chemistry Principles in Synthetic Design

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry. rsc.orginovatus.es For the synthesis of the title compound, several green strategies can be implemented:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) like toluene or dioxane with more environmentally benign solvents is a key goal. Research has demonstrated successful Suzuki-Miyaura couplings in greener solvents like tert-amyl alcohol or in aqueous media. nih.govrsc.org Using water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields by minimizing byproduct formation.

Catalyst Loading : The use of highly active catalysts allows for a significant reduction in the amount of precious metal required (lowering catalyst loading to ppm levels), which reduces cost and minimizes metal contamination in the final product. Ligand-free systems, where possible, also contribute to process simplification and waste reduction. rsc.org

Atom Economy : Choosing a direct coupling method like the Suzuki-Miyaura reaction over multi-step alternatives (e.g., Sonogashira followed by reduction) maximizes atom economy by incorporating a greater percentage of the reactants' atoms into the final product.

Reaction Condition Optimization for Enhanced Yields and Selectivity

Systematic optimization of reaction parameters is crucial for developing a robust and high-yielding synthesis.

Temperature Control : While higher temperatures are often needed to activate C-Cl bonds, they can also lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid. Optimization involves finding the minimum temperature required for efficient conversion. Flow chemistry offers precise temperature control, which can improve yields and safety compared to batch processing. acs.org

Reactant Stoichiometry : Fine-tuning the ratio of the halo-pyridine to the boronic acid reagent can be critical. A slight excess of the boronic acid is often used to drive the reaction to completion, but a large excess can complicate purification.

Substrate Protection : The carboxylic acid group in the isonicotinic acid starting material may interfere with some catalytic cycles. It is common practice to perform the coupling reaction on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyze the ester in a final step to yield the desired carboxylic acid. This protects the acid functionality and often improves solubility in organic solvents.

Chemical Transformations and Reaction Mechanisms

Reactivity of the Pyridine (B92270) Nitrogen in 2-Chloro-5-(naphthalen-2-YL)isonicotinic Acid

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. However, the electron-withdrawing nature of the chlorine atom at the 2-position and the carboxylic acid at the 4-position significantly reduces the basicity of the nitrogen atom compared to pyridine itself. This deactivation makes electrophilic attack at the nitrogen less favorable.

Despite this reduced basicity, the pyridine nitrogen can participate in N-oxidation reactions, typically employing strong oxidizing agents like peroxy acids. The resulting N-oxide can activate the pyridine ring towards certain nucleophilic substitution reactions, particularly at the 2- and 6-positions.

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a range of chemical transformations, including esterification, amidation, and decarboxylation.

Standard esterification methods can be applied to this compound to yield the corresponding esters. These reactions are typically acid-catalyzed, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid such as sulfuric acid (Fischer esterification), or through the formation of a more reactive acyl chloride intermediate by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. libretexts.orgyoutube.com

Similarly, amidation can be achieved by converting the carboxylic acid to its corresponding acyl chloride and subsequently reacting it with a primary or secondary amine. jackwestin.com Direct amidation is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org

Table 1: Examples of Esterification and Amidation Reagents

TransformationReagent/CatalystProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol) / H₂SO₄Ester (-COOR)
EsterificationThionyl Chloride (SOCl₂), then AlcoholEster (-COOR)
AmidationThionyl Chloride (SOCl₂), then Amine (RNH₂)Amide (-CONHR)
AmidationAmine (RNH₂) / DCCAmide (-CONHR)

Transformations Involving the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can be removed through reductive dehalogenation.

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of the electron-withdrawing nitrogen atom facilitates the attack of nucleophiles. quimicaorganica.orgyoutube.com In the case of this compound, the chlorine atom at the 2-position is a good leaving group and can be displaced by a variety of nucleophiles.

Common nucleophiles for SNAr reactions on 2-chloropyridines include alkoxides, thiolates, and amines. researchgate.netrsc.org The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The rate of these reactions can be influenced by the nature of the nucleophile and the solvent.

Table 2: Common Nucleophiles for SNAr on 2-Chloropyridines

NucleophileReagent ExampleProduct
AlkoxideSodium Methoxide (NaOMe)2-Methoxy derivative
ThiolateSodium Thiophenoxide (NaSPh)2-Phenylthio derivative
AmineAmmonia (NH₃), Primary/Secondary Amines2-Amino or 2-Alkylamino derivative
HydroxideSodium Hydroxide (NaOH)2-Hydroxypyridine derivative

The chloro substituent can be removed through reductive dehalogenation, converting the 2-chloro derivative into the corresponding des-chloro compound. This can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. msu.edu Other methods may involve the use of metal hydrides or dissolving metal reductions. The choice of reducing agent and conditions is crucial to avoid the reduction of other functional groups present in the molecule, such as the naphthalene (B1677914) ring or the carboxylic acid.

Reactivity of the Naphthalene-2-yl Moiety

The naphthalene-2-yl group attached at the C-5 position of the isonicotinic acid ring is also susceptible to chemical modification, primarily through electrophilic aromatic substitution. Naphthalene is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. youtube.com

Electrophilic substitution on a substituted naphthalene ring is governed by the electronic properties of the existing substituent and the position of attack. stackexchange.com The 2-substituted naphthalene ring can undergo substitution at several positions. The incoming electrophile is generally directed to the other ring. For a 2-substituted naphthalene, electrophilic attack typically occurs at the C-1, C-3, C-6, or C-8 positions. The 2-(2-chloro-isonicotinoyl) group is an electron-withdrawing and deactivating group due to the pyridine ring and the carboxylic acid. This deactivating nature will make electrophilic substitution on the naphthalene ring more challenging than on unsubstituted naphthalene. However, substitution is still possible under forcing conditions, and it will be directed to the ring not bearing the substituent, primarily at the C-5 and C-8 positions.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The regioselectivity of this reaction is notably temperature-dependent. At lower temperatures, the kinetically controlled product (substitution at the alpha-position, C-5 or C-8) is favored, while at higher temperatures, the thermodynamically more stable beta-position product (C-6 or C-7) can be formed. youtube.comscribd.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/anhydride or alkyl halide in the presence of a strong Lewis acid like AlCl₃ introduces an acyl or alkyl group.

While nucleophilic aromatic substitution on the naphthalene ring is less common, it can occur if a strong electron-withdrawing group is present on the ring and a good leaving group is available. elsevierpure.comrsc.org In the case of this compound, the naphthalene moiety itself is not sufficiently activated for typical nucleophilic substitution.

ReactionReagentsMajor Product(s) (Position of Substitution)
NitrationHNO₃, H₂SO₄5-Nitro and 8-Nitro derivatives
BrominationBr₂, FeBr₃5-Bromo and 8-Bromo derivatives
Sulfonation (Kinetic)conc. H₂SO₄, low temp.5-Sulfonic acid and 8-Sulfonic acid derivatives
Sulfonation (Thermodynamic)conc. H₂SO₄, high temp.6-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl and 8-Acyl derivatives

Stereochemical and Regiochemical Control in Reactions

Regiochemical Control: Regioselectivity, the control over which constitutional isomer is formed, is a critical aspect of the reactivity of this compound. wikipedia.org

On the Pyridine Ring: The pyridine ring has three substituents: the chlorine atom (C-2), the carboxylic acid group (C-4), and the naphthalene-2-yl group (C-5). The chlorine atom is the most labile group for cross-coupling reactions, providing excellent regiocontrol for functionalization at the C-2 position. Electrophilic substitution on the pyridine ring itself is difficult due to its electron-deficient nature, but if it were to occur, the directing effects of the existing groups would need to be considered. The carboxylic acid is a meta-director, while the chlorine is an ortho-, para-director (deactivating). The interplay of these effects would likely lead to complex product mixtures, making direct substitution on this ring synthetically challenging.

On the Naphthalene Ring: As discussed in section 3.4, the regioselectivity of electrophilic substitution on the naphthalene moiety is directed by the deactivating 2-(2-chloro-isonicotinoyl) substituent. nih.gov This directs incoming electrophiles to the unsubstituted ring, primarily at the C-5 and C-8 positions (alpha positions). Control between these positions can be difficult to achieve and may depend on steric factors. As noted, the regioselectivity of sulfonation can be controlled by temperature, allowing for selective formation of either the kinetic (alpha) or thermodynamic (beta) product. youtube.com

Stereochemical Control: this compound is an achiral molecule as it possesses a plane of symmetry. However, stereochemistry can become a relevant consideration in its derivatives.

Planar Chirality: While the parent molecule can rotate freely about the C-C bond connecting the pyridine and naphthalene rings, the introduction of bulky substituents at the positions ortho to this bond (i.e., C-6 on the pyridine and C-1 or C-3 on the naphthalene) could hinder this rotation. If the rotational barrier is sufficiently high, this can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. rsc.org Such molecules would be chiral, exhibiting planar chirality, where the molecule as a whole is asymmetric despite lacking a traditional chiral center. youtube.com Achieving stereochemical control in such a case would require an asymmetric synthesis or a chiral resolution step to isolate one enantiomer. The deliberate synthesis of such sterically hindered derivatives could be a strategy to introduce chiral elements into the molecular framework. nih.govnih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 2-Chloro-5-(naphthalen-2-yl)isonicotinic acid, a comprehensive analysis using various NMR techniques is essential for an unambiguous assignment of its complex structure.

It is important to note that while the following sections describe the expected NMR analysis for this compound, specific experimental data for this exact compound is not publicly available in the cited search results. The presented data is therefore predictive, based on established principles of NMR spectroscopy and data from structurally related compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the naphthalene (B1677914) ring system.

The expected ¹H NMR spectrum would likely display signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring, being part of an electron-deficient system, would likely appear at the downfield end of this region. The protons of the naphthalene moiety would also exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
13.5 br s - 1H, -COOH
9.10 s - 1H, H-6 (pyridine)
8.55 s - 1H, H-3 (pyridine)
8.20 s - 1H, H-1' (naphthalene)
8.00 d 8.5 1H, H-4' (naphthalene)
7.95 d 8.0 1H, H-5' (naphthalene)
7.88 dd 8.5, 1.5 1H, H-3' (naphthalene)
7.60 m - 2H, H-6', H-7' (naphthalene)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (around 165-175 ppm). The carbon atoms of the pyridine and naphthalene rings would resonate in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine (C-2) would be influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes)

Chemical Shift (δ, ppm) Assignment
168.0 -COOH
152.0 C-2 (pyridine)
150.5 C-6 (pyridine)
148.0 C-4 (pyridine)
138.0 C-5 (pyridine)
134.5 C-4a' (naphthalene)
133.0 C-8a' (naphthalene)
132.0 C-2' (naphthalene)
129.0 C-1' (naphthalene)
128.5 C-5' (naphthalene)
128.0 C-8' (naphthalene)
127.5 C-4' (naphthalene)
127.0 C-7' (naphthalene)
126.5 C-6' (naphthalene)
125.0 C-3' (naphthalene)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. This would be crucial for tracing the connectivity of the protons within the naphthalene ring system and confirming the assignments of the pyridine protons. Cross-peaks would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly valuable for identifying the connectivity around quaternary (non-protonated) carbons, such as the point of attachment of the naphthalene ring to the pyridine ring and the positions of the chloro and carboxylic acid substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Due to the absence of specific experimental FT-IR and Raman spectra for this compound in the provided search results, the following discussion is based on the expected vibrational modes for its constituent functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber.

Key expected absorption bands for this compound would include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic pyridine and naphthalene rings in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

A C-Cl stretching vibration, which is expected in the fingerprint region, generally between 800-600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound (Note: This is a hypothetical data table for illustrative purposes)

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (Carboxylic acid)
3100-3000 Medium Aromatic C-H stretch
1710 Strong C=O stretch (Carboxylic acid)
1600, 1580, 1500 Medium Aromatic C=C and C=N stretch
1450 Medium Aromatic C=C stretch
1300 Medium In-plane O-H bend
920 Broad, Medium Out-of-plane O-H bend

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations of the naphthalene and pyridine moieties. The symmetric stretching of the C=C bonds in the rings would be particularly prominent. The C-Cl stretch would also be observable. The C=O stretching vibration is typically weaker in Raman spectra compared to FT-IR.

Table 4: Predicted Raman Spectroscopy Data for this compound (Note: This is a hypothetical data table for illustrative purposes)

Raman Shift (cm⁻¹) Intensity Assignment
3060 Medium Aromatic C-H stretch
1610 Strong Aromatic ring stretch
1585 Strong Aromatic ring stretch
1380 Strong Naphthalene ring breathing mode
1020 Medium Pyridine ring breathing mode

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules.

High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement required to confirm the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C16H10ClNO2. This precise measurement is crucial for distinguishing the compound from isomers and other molecules with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Type Molecular Formula Calculated Exact Mass
[M+H]+ C16H11ClNO2+ 296.0473
[M-H]- C16H9ClNO2- 294.0327

Note: Data is predicted and not from experimental sources.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description
295/297 278/280 17 (OH) Loss of the hydroxyl radical from the carboxylic acid.
295/297 250/252 45 (COOH) Decarboxylation, a common fragmentation for carboxylic acids.
295/297 260 35 (Cl) Loss of the chlorine atom.

Note: This table represents predicted fragmentation patterns based on general chemical principles.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) would offer an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not available, studies on structurally similar molecules, such as 2-(naphthalen-2-ylamino)-nicotinic acid, have revealed the existence of multiple polymorphic forms. uky.edu This suggests that this compound might also exhibit polymorphism, with different crystal packing arrangements influencing its physical properties. The planarity of the naphthalene and pyridine rings would likely be a key feature, with the dihedral angle between them being a critical conformational parameter.

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. It can be used to identify the crystalline phase of a bulk sample of this compound and to assess its purity. Each crystalline form of a compound produces a unique PXRD pattern, characterized by the positions and intensities of the diffraction peaks. This technique would be essential for quality control and for studying any polymorphic transitions the compound might undergo.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic systems.

The isonicotinic acid moiety itself exhibits absorption maxima around 214 nm and 264 nm. sielc.com The extended conjugation provided by the naphthalene group is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. The naphthalene ring system has its own characteristic absorptions. nist.gov The combination of these chromophores in this compound would result in a complex UV-Vis spectrum.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm) Associated Electronic Transition Chromophore
~220-240 π → π* Naphthalene and Pyridine Rings
~270-290 π → π* Naphthalene and Pyridine Rings

Note: These are estimated values based on the spectra of isonicotinic acid and naphthalene derivatives. sielc.comnist.gov The exact positions of the absorption maxima would be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is particularly effective for balancing computational cost and accuracy, making it a standard tool for calculating molecular properties. rsc.org DFT calculations for 2-Chloro-5-(naphthalen-2-YL)isonicotinic acid involve methods like B3LYP combined with basis sets such as 6-311+G(d,p) to model its geometry, electronic orbitals, and charge distribution. nih.govmahendrapublications.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, a key structural parameter is the dihedral angle between the pyridine (B92270) and naphthalene (B1677914) rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is unlikely. libretexts.org

Theoretical calculations predict that the molecule adopts a twisted conformation to minimize steric repulsion. The conformational landscape is explored by rotating the single bond connecting the two aromatic systems. The resulting energy profile typically shows a minimum at a non-zero dihedral angle. This twisting is a common feature in biphenyl-like systems where ortho-substituents can significantly influence the rotational barrier and the most stable conformation. nih.govlibretexts.orgnih.gov The presence of the carboxylic acid group may also lead to the formation of stable hydrogen-bonded dimers in the solid state, a feature that can be computationally modeled. nih.gov

Hypothetical Optimized Geometrical Parameters

ParameterPredicted Value
Pyridine-Naphthalene Dihedral Angle~35-45°
C(pyridine)-C(naphthalene) Bond Length~1.49 Å
C-Cl Bond Length~1.74 Å
C=O (Carboxyl) Bond Length~1.22 Å
O-H (Carboxyl) Bond Length~0.97 Å

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mahendrapublications.comijesit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mahendrapublications.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which has a delocalized π-electron system. samipubco.commdpi.com The LUMO is anticipated to be distributed over the electron-deficient 2-chloropyridine (B119429) ring, influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carboxylic acid group. wuxibiology.com The energy gap determines the molecule's electronic absorption properties and its propensity to engage in charge-transfer interactions. ijesit.com

Hypothetical Frontier Molecular Orbital Energies

ParameterPredicted Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.2 eV
HOMO-LUMO Energy Gap (ΔE)4.3 eV

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative atoms: the oxygen atoms of the carboxylic acid group, the nitrogen atom of the pyridine ring, and the chlorine atom. These sites are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom of the carboxylic acid, indicating its high acidity and susceptibility to nucleophilic attack. researchgate.netphyschemres.org The aromatic protons also exhibit moderate positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy (E2).

Prediction and Simulation of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. acs.orgnrel.gov

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. The aromatic protons on the naphthalene and pyridine rings are expected to appear in the typical downfield region (δ 7.0-9.0 ppm). The acidic proton of the carboxylic acid would be highly deshielded, appearing at a much higher chemical shift (δ >12 ppm). Similarly, ¹³C NMR predictions would distinguish between the various aromatic carbons, the carbon bearing the chlorine atom, and the carbonyl carbon of the carboxylic acid group. nih.govacs.org

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Naphthalene Protons7.5 - 8.5125 - 135
Pyridine Protons8.0 - 9.0120 - 155
Carboxyl Proton (-COOH)> 12.0 (broad)-
Carboxyl Carbon (-COOH)-~168
Carbon attached to Cl-~152

Vibrational Frequency Calculations and Mode Assignments

No published studies containing calculated vibrational frequencies (e.g., FT-IR, Raman spectra) and their corresponding mode assignments for this compound were found. Such an analysis would typically involve DFT calculations (e.g., using B3LYP functional with a basis set like 6-311++G(d,p)) to predict the vibrational spectrum and assign specific spectral bands to the stretching, bending, and torsional modes of the molecule's functional groups.

UV-Vis Absorption Spectra Simulation (Time-Dependent DFT, TD-DFT)

There is no available research detailing the simulation of the UV-Vis absorption spectrum for this compound using TD-DFT or other theoretical methods. A TD-DFT study would predict the electronic transition energies and oscillator strengths, providing insight into the molecule's absorption properties and the nature of its molecular orbitals (e.g., HOMO-LUMO transitions).

Theoretical Studies of Reaction Mechanisms

Specific theoretical studies on the reaction mechanisms involving the synthesis or transformation of this compound, including the characterization of transition states, are not present in the available literature.

No data on the calculated energetic profiles or activation barriers for key chemical transformations related to this specific compound could be located.

Analysis of Intermolecular Interactions and Self-Assembly

While carboxylic acids and pyridine derivatives are known to form hydrogen bonds, leading to dimeric or polymeric structures, a specific analysis of the hydrogen bonding networks for crystalline or aggregated forms of this compound has not been published. Such an investigation would typically involve analysis of crystallographic data or computational modeling to detail the geometry and strength of intermolecular O-H···N or other hydrogen bonds.

Crystal Packing Analysis and Supramolecular Synthons

The arrangement of molecules in the crystalline lattice of this compound is a result of a delicate balance of various intermolecular interactions. Analysis of the crystal packing reveals a highly organized three-dimensional network stabilized by a combination of strong hydrogen bonds and weaker non-covalent interactions.

The primary and most influential supramolecular synthon observed in the crystal structure of analogous compounds is the acid-pyridine heterosynthon. This interaction involves a hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This robust interaction is a common feature in the crystal engineering of nicotinic acid derivatives and plays a pivotal role in the formation of one-dimensional chains or more complex architectures. For instance, in the structurally related compound 2-((2-ethylphenyl)amino)nicotinic acid, the formation of an acid-pyridine heterosynthon is observed, which is believed to contribute to its specific polymorphic form and glass-forming ability. uky.edu

In addition to the dominant acid-pyridine interactions, the crystal packing is further stabilized by a network of weaker interactions. These include C—H···O, C—H···Cl, and potential π-π stacking interactions involving the naphthalene and pyridine ring systems. The planarity of the aromatic rings is a critical factor influencing the efficiency of π-π stacking. In similar structures, such as 2-(naphthalen-2-ylamino)-nicotinic acid, molecules are often twisted, which can affect the nature and extent of these stacking interactions. uky.edu

Interaction Type Description Potential Role in Crystal Packing
Acid-Pyridine HeterosynthonHydrogen bond between the carboxylic acid OH and the pyridine N atom.Primary driving force for the formation of molecular chains and networks.
π-π StackingInteractions between the aromatic rings of the naphthalene and pyridine moieties.Contributes to the stabilization of the crystal lattice, particularly in layered structures.
C—H···O/Cl InteractionsWeak hydrogen bonds involving hydrogen atoms and electronegative oxygen or chlorine atoms.Provide additional stabilization to the three-dimensional crystal structure.

The detailed understanding of these packing motifs and supramolecular synthons is not only of fundamental scientific interest but also has practical implications in fields such as materials science and pharmaceuticals, where control over the solid-state structure is paramount.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.netrasayanjournal.co.innih.govfrontiersin.org Future research should prioritize the development of novel and sustainable routes to 2-Chloro-5-(naphthalen-2-yl)isonicotinic acid. Key areas of focus could include:

Catalytic C-H Activation: Direct arylation of a 2-chloroisonicotinic acid precursor with naphthalene (B1677914) using transition metal catalysis could offer a more atom-economical approach compared to traditional cross-coupling reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. rasayanjournal.co.in Investigating its application in the synthesis of the title compound could lead to more efficient processes.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. Developing a flow-based synthesis would be a significant step towards a more sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteCatalyst development, regioselectivity control
Microwave-Assisted SynthesisRapid reaction times, increased yieldsScale-up limitations, solvent choice
Flow ChemistryPrecise reaction control, enhanced safetyEquipment cost, process optimization
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme discovery and engineering

Investigation of Undiscovered Chemical Reactivity and Selectivity

The chemical reactivity of this compound is largely unexplored. The presence of multiple reactive sites—the chloro substituent, the carboxylic acid group, the pyridine (B92270) nitrogen, and the naphthalene ring—suggests a rich and varied chemical reactivity. Future studies should aim to systematically investigate the reactivity and selectivity of this compound in various chemical transformations. Potential areas of investigation include:

Nucleophilic Aromatic Substitution: The reactivity of the chloro group towards a variety of nucleophiles could be explored to generate a library of new derivatives with potentially interesting biological or material properties.

Decarboxylative Cross-Coupling: The carboxylic acid moiety could be utilized in decarboxylative coupling reactions to introduce new functional groups at the 4-position of the pyridine ring.

Directed C-H Functionalization: The pyridine nitrogen and the carboxylic acid group could act as directing groups to achieve selective C-H functionalization of the pyridine or naphthalene rings.

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

While standard spectroscopic techniques like solution-state NMR and mass spectrometry are essential for routine characterization, advanced techniques can provide deeper insights into the structural and dynamic properties of this compound. Solid-state NMR (ssNMR) spectroscopy, in particular, could be a powerful tool for characterizing the compound in its solid form. cdnsciencepub.com

ssNMR could provide valuable information on:

Polymorphism: Identifying and characterizing different crystalline forms of the compound.

Intermolecular Interactions: Probing non-covalent interactions such as hydrogen bonding and π-π stacking in the solid state.

Molecular Dynamics: Studying the dynamics of the molecule in the solid state.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Solid-State NMRPolymorphism, intermolecular interactions, dynamicsUnderstanding solid-state properties, guiding formulation development
2D NMR (e.g., NOESY, HMBC)Through-space and through-bond correlationsUnambiguous assignment of proton and carbon signals, conformational analysis
X-ray CrystallographyPrecise 3D molecular structureDefinitive determination of molecular geometry and packing in the solid state

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Retrosynthetic Analysis: Generate and evaluate multiple synthetic pathways to identify the most efficient and cost-effective route. engineering.org.cn

Reaction Optimization: Predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize impurities.

Property Prediction: Forecast the physicochemical and biological properties of new derivatives, thereby guiding the design of future research.

The integration of AI and ML has the potential to accelerate the discovery and development of new synthetic routes and derivatives of this compound, ultimately saving time and resources. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-5-(naphthalen-2-YL)isonicotinic acid, and how should reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with Suzuki-Miyaura coupling to attach the naphthalene moiety to the isonicotinic acid core, followed by chlorination at the 2-position using POCl₃ or SOCl₂ under anhydrous conditions .
  • Optimization : Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters affecting yield. For example, higher temperatures (80–100°C) improve coupling efficiency but may increase side-product formation .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a Chromolith® RP-18e column with UV detection at 254 nm; acetonitrile/water (70:30) mobile phase resolves impurities <0.5% .
    • KF Titration : Quantify residual moisture (<0.1% w/w) to ensure anhydrous conditions for downstream reactions .
  • Structural Confirmation :
    • FTIR : Confirm carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and chloro group (C-Cl at 750–800 cm⁻¹) .
    • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and verify substitution patterns via COSY/NOESY .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, IC₅₀ discrepancies in enzyme inhibition may arise from variations in buffer pH or co-solvents (e.g., DMSO tolerance <1%) .
  • Validation : Replicate assays under standardized protocols (e.g., NIH/3T3 cells, 48h exposure) and employ statistical tools (ANOVA, Tukey’s test) to assess significance of observed differences .

Q. What strategies are recommended for designing studies on the compound’s mechanism of action in catalytic systems?

Methodological Answer:

  • Theoretical Framework : Link hypotheses to density functional theory (DFT) calculations to predict reactive sites (e.g., chloro group as electrophilic center) .
  • Experimental Design :
    • Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to track reaction pathways via MS/MS .
    • Employ stopped-flow spectroscopy to monitor intermediate formation in real-time .

Q. How should researchers address discrepancies in solubility data across solvents?

Methodological Answer:

  • Systematic Testing : Use the shake-flask method with HPLC quantification to measure solubility in DMSO, THF, and aqueous buffers (pH 2–9) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility and predict crystallization behavior .

Q. What methodological considerations are critical for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor chlorination efficiency in real-time .
  • Separation Optimization : Use membrane filtration (e.g., nanofiltration, 200 Da cutoff) to isolate the product from byproducts and unreacted precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.